molecular formula C13H14N2 B13657806 (6-Benzylpyridin-3-yl)methanamine

(6-Benzylpyridin-3-yl)methanamine

Cat. No.: B13657806
M. Wt: 198.26 g/mol
InChI Key: QOYRTDOKDBPKGN-UHFFFAOYSA-N
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Description

(6-Benzylpyridin-3-yl)methanamine is a pyridine derivative characterized by a benzyl substituent at the 6-position of the pyridine ring and a methanamine group at the 3-position. This compound is structurally analogous to other pyridinylmethanamines studied for pharmaceutical applications, particularly in antimicrobial and CNS-targeting agents .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

(6-benzylpyridin-3-yl)methanamine

InChI

InChI=1S/C13H14N2/c14-9-12-6-7-13(15-10-12)8-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2

InChI Key

QOYRTDOKDBPKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzylpyridin-3-yl)methanamine typically involves the reaction of 6-bromopyridin-3-ylmethanamine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Benzylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

(6-Benzylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Benzylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (6-Benzylpyridin-3-yl)methanamine can be contextualized by comparing it to analogs with variations in substituents or core scaffolds. Below is a detailed analysis:

Substituent Modifications on the Pyridine Ring

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities
(6-Methylpyridin-3-yl)methanamine Methyl (6) C₇H₁₀N₂ 122.17 g/mol Simpler structure; used as a building block for CNS agents. Lower lipophilicity compared to benzyl derivatives .
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 2-Methoxyethoxy (6) C₉H₁₄N₂O₂ 182.22 g/mol Enhanced solubility due to polar ether group; potential for improved bioavailability in aqueous environments .
6-(Benzyloxy)-2-methylpyridin-3-amine Benzyloxy (6), Methyl (2) C₁₃H₁₄N₂O 214.26 g/mol Benzyloxy group increases steric bulk, potentially reducing metabolic clearance compared to methanamine derivatives .

Core Scaffold Variations

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Activities
(R)-(1-Benzylpiperidin-3-yl)-methanamine Piperidine (benzyl at 1, methanamine at 3) C₁₃H₂₀N₂ 204.32 g/mol Increased conformational flexibility due to piperidine ring; potential for enhanced binding to G-protein-coupled receptors .
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole (chlorophenyl-methanamine) C₁₄H₁₂ClN₃ 257.72 g/mol Dual heterocyclic system; evaluated for antifungal and anti-germination effects in agricultural studies .

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